molecular formula C15H30N4O4S2 B2923780 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane CAS No. 838265-17-1

1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane

Cat. No.: B2923780
CAS No.: 838265-17-1
M. Wt: 394.55
InChI Key: PCBJPVQGNOVFHY-UHFFFAOYSA-N
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Description

1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane is a complex organic compound that features a unique structure combining piperidine, piperazine, and azepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiol groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted piperazine and azepane compounds.

Scientific Research Applications

1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

    Spirooxindolopyrrolidine-embedded piperidinone: Exhibits potential anticancer activity.

    N-acyl derivatives of piperidine: Used as soluble epoxide hydrolase inhibitors.

Uniqueness: 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane is unique due to its combination of piperidine, piperazine, and azepane rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications in medicinal chemistry and drug design, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O4S2/c20-24(21,16-8-4-1-2-5-9-16)18-12-14-19(15-13-18)25(22,23)17-10-6-3-7-11-17/h1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBJPVQGNOVFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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